1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((4-methoxyphenyl)methylene)amino)phenyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((4-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . The unique structure of this compound, which includes a five-membered ring with two nitrogen atoms and one oxygen atom, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization . For the specific compound , the synthetic route may involve the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde to form the hydrazone, which is then treated with carbon disulfide and a base to yield the oxadiazole-thione derivative . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxadiazole-2-oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as acetylcholinesterase inhibitors, these compounds bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds, such as:
1,2,4-Oxadiazoles: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen in the ring.
1,3,4-Triazoles: These compounds have three nitrogen atoms in the ring. The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their specific biological activities and the versatility of their chemical reactions.
Properties
CAS No. |
122351-99-9 |
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Molecular Formula |
C23H19N5O3S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19N5O3S/c1-29-19-11-5-15(6-12-19)21(26-25-18-9-13-20(30-2)14-10-18)24-17-7-3-16(4-8-17)22-27-28-23(32)31-22/h3-14H,1-2H3,(H,28,32) |
InChI Key |
YQJVACDHQQPAHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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